[3,3'-Bipyridin]-6-amine hydrochloride
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Overview
Description
[3,3’-Bipyridin]-6-amine hydrochloride is a derivative of bipyridine, a compound known for its coordination chemistry and applications in various fields. This compound is characterized by the presence of two pyridine rings connected at the 3rd position and an amine group at the 6th position, with a hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridin]-6-amine hydrochloride typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses an organotin compound instead of a boronic acid.
Negishi Coupling: This method employs an organozinc compound and a halogenated pyridine.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods
Industrial production of [3,3’-Bipyridin]-6-amine hydrochloride often utilizes continuous flow reactors to optimize reaction conditions and improve yield. The use of homogeneous and heterogeneous catalysts is common to facilitate the coupling reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bipyridin]-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
[3,3’-Bipyridin]-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of [3,3’-Bipyridin]-6-amine hydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and supramolecular structures.
1,10-Phenanthroline: A related ligand with similar coordination properties but a different structural arrangement.
Uniqueness
[3,3’-Bipyridin]-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to form specific complexes and exhibit unique reactivity compared to other bipyridine derivatives .
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-pyridin-3-ylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H9N3.ClH/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8;/h1-7H,(H2,11,13);1H |
InChI Key |
KRTWSVROPUKSOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)N.Cl |
Origin of Product |
United States |
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